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Compound of Interest

Compound Name: Irindalone

Cat. No.: B1662778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Irindalone, with the molecular formula C24H29FN4O, is a potent and selective serotonin 5-

HT2 receptor antagonist. Developed by Lundbeck A/S under the identifier LU 21-098, it was

primarily investigated for its antihypertensive properties. This technical guide provides a

comprehensive overview of Irindalone, detailing its pharmacological profile, mechanism of

action, and available preclinical data. The information is presented to support further research

and understanding of this compound's therapeutic potential.

Introduction
Irindalone is a peripherally acting serotonin 5-HT2 receptor antagonist with weak α1-blocking

activity.[1] Its development was aimed at treating hypertension by targeting the vasoconstrictive

effects of serotonin. The pharmacological profile of Irindalone shows a stereoselective activity,

with the (+)-(1R,3S) enantiomer being the active form. This guide consolidates the available

technical information on Irindalone to serve as a resource for researchers in pharmacology

and drug development.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1662778?utm_src=pdf-interest
https://www.benchchem.com/product/b1662778?utm_src=pdf-body
https://www.benchchem.com/product/b1662778?utm_src=pdf-body
https://www.benchchem.com/product/b1662778?utm_src=pdf-body
https://www.researchgate.net/figure/Signal-transduction-pathways-of-5-HT2A-and-5-HT2B-receptors-and-calcium-imaging-A-The_fig13_51521209
https://www.benchchem.com/product/b1662778?utm_src=pdf-body
https://www.benchchem.com/product/b1662778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C24H29FN4O PubChem

IUPAC Name

1-[2-[4-[(1R,3S)-3-(4-

fluorophenyl)-2,3-dihydro-1H-

inden-1-yl]piperazin-1-

yl]ethyl]imidazolidin-2-one

PubChem

Molecular Weight 408.5 g/mol PubChem

CAS Number 96478-43-2 PubChem

Pharmacological Profile
Irindalone's primary mechanism of action is the competitive antagonism of the serotonin 5-

HT2 receptor. It also exhibits a significantly lower affinity for the α1-adrenergic receptor.

Receptor Binding Affinity
While specific Ki or IC50 values from primary literature are not readily available in the public

domain, preclinical studies have established a clear selectivity profile.

Receptor Target Affinity/Potency Selectivity

Serotonin 5-HT2 Receptor High Primary Target

α1-Adrenergic Receptor Weak 173-fold weaker than for 5-HT2

Data derived from in vivo studies in pithed rats, comparing antagonism of 5-HT-induced pressor

effects versus phenylephrine (an α1-agonist)-induced pressor effects.

Preclinical Antihypertensive Effects
Studies in spontaneously hypertensive rats (SHR) have demonstrated that Irindalone
effectively lowers blood pressure. Its pharmacological profile in this regard is comparable to the

well-characterized 5-HT2 antagonist, ketanserin.
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Irindalone exerts its antihypertensive effect by blocking 5-HT2 receptors on vascular smooth

muscle cells. Activation of these receptors by serotonin typically leads to vasoconstriction. By

antagonizing this interaction, Irindalone promotes vasodilation and a subsequent reduction in

blood pressure. Its weak affinity for α1-adrenergic receptors suggests a minimal contribution of

this pathway to its overall therapeutic effect at effective doses.

Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Irindalone.
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Caption: 5-HT2 Receptor Signaling Pathway and the inhibitory action of Irindalone.
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Caption: α1-Adrenergic Receptor Signaling Pathway showing the weak inhibitory effect of

Irindalone.

Synthesis
A specific, detailed synthesis protocol for Irindalone from a primary patent or publication is not

readily available in the public domain. However, the synthesis of structurally related 1-

piperazino-3-phenylindans has been described in the literature. These syntheses generally

involve multi-step processes, likely starting from a substituted indanone and involving the

introduction of the piperazine and imidazolidinone moieties through sequential reactions.

Experimental Protocols
The following are generalized experimental protocols based on the available literature for

assessing the activity of 5-HT2 antagonists like Irindalone.

In Vitro: Serotonin-Induced Contraction in Rat Aorta
This assay is used to determine the functional antagonism of 5-HT2 receptors.

Objective: To measure the ability of Irindalone to inhibit the contraction of isolated rat thoracic

aorta rings induced by serotonin.

Methodology:

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and

placed in Krebs solution. The aorta is cleaned of adhering tissue and cut into rings (3-5 mm

in width).

Mounting: The aortic rings are mounted in organ baths containing Krebs solution, maintained

at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force

transducers to record changes in tension.

Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension

of 1.5-2.0 g.

Contraction Induction: A cumulative concentration-response curve for serotonin is

established by adding increasing concentrations of serotonin to the organ bath.
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Antagonism Assay: After washing the tissues, they are incubated with varying concentrations

of Irindalone for a predetermined period (e.g., 30 minutes).

Second Contraction Curve: A second cumulative concentration-response curve for serotonin

is then generated in the presence of Irindalone.

Data Analysis: The antagonistic effect of Irindalone is quantified by the rightward shift of the

serotonin concentration-response curve. Potency can be expressed as a pA2 value.
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Experimental Workflow: In Vitro Aortic Ring Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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